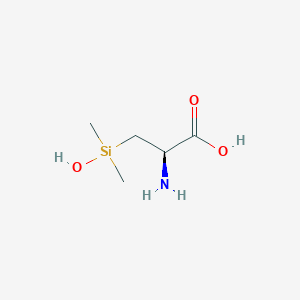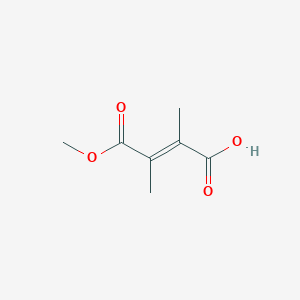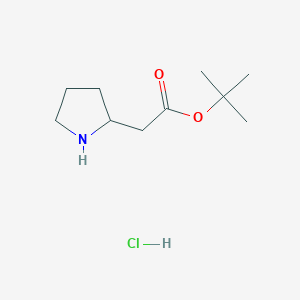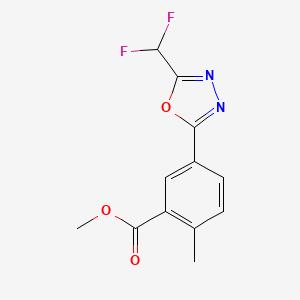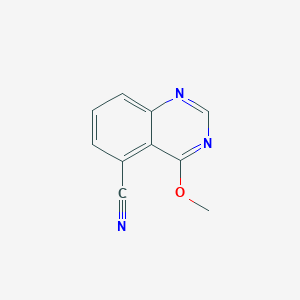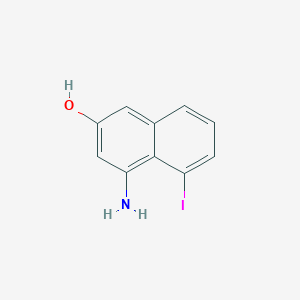
4-Amino-5-iodonaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-iodonaphthalen-2-ol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group at the 4th position, an iodine atom at the 5th position, and a hydroxyl group at the 2nd position on the naphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodonaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the iodination of naphthalen-2-ol followed by the introduction of the amino group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-iodonaphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium thiolate or sodium alkoxide in a polar aprotic solvent.
Major Products
Oxidation: 4-Amino-5-iodonaphthalen-2-one.
Reduction: 4-Amino-5-aminonaphthalen-2-ol.
Substitution: 4-Amino-5-thionaphthalen-2-ol or 4-Amino-5-alkoxynaphthalen-2-ol.
Aplicaciones Científicas De Investigación
4-Amino-5-iodonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and functional groups that can interact with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable colored compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-iodonaphthalen-2-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain proteins, while the amino and hydroxyl groups can form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-naphthol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-naphthol: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets.
4-Amino-5-bromonaphthalen-2-ol: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.
Uniqueness
4-Amino-5-iodonaphthalen-2-ol is unique due to the combination of the amino, iodine, and hydroxyl groups on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
4-amino-5-iodonaphthalen-2-ol |
InChI |
InChI=1S/C10H8INO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2 |
Clave InChI |
RQPLFBRWFWNTSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2C(=C1)I)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





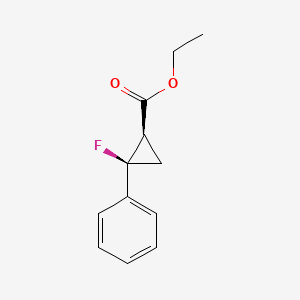

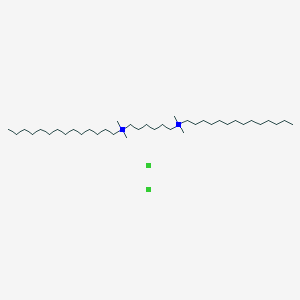
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
